molecular formula C16H15N5OS B2854209 N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251563-27-5

N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No. B2854209
CAS RN: 1251563-27-5
M. Wt: 325.39
InChI Key: CWCUNRUDMJKSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, also known as PETT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. PETT is a thiazole-based compound that possesses a pyrimidine moiety, making it a potential candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves the inhibition of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a crucial role in cell proliferation, survival, and differentiation. By inhibiting CK2, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is essential for their growth and survival. Additionally, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been found to modulate the immune response, which may enhance the efficacy of cancer treatment.

Advantages and Limitations for Lab Experiments

N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to have minimal toxicity towards normal cells, making it a suitable candidate for further research. However, the limitations of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide include its poor solubility in water, which may affect its bioavailability, and its limited in vivo efficacy, which may require further optimization.

Future Directions

There are several future directions for the research and development of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide. First, the optimization of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide's pharmacokinetic and pharmacodynamic properties may enhance its efficacy in vivo. Second, the combination of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide with other anticancer agents may improve its therapeutic potential. Third, the development of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide derivatives with improved solubility and potency may expand its applications in cancer treatment. Fourth, the investigation of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide's potential in other diseases, such as inflammatory disorders and infectious diseases, may broaden its therapeutic scope.
Conclusion
In conclusion, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a thiazole-based compound that has shown promising anticancer activity through the inhibition of CK2. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has minimal toxicity towards normal cells and inhibits angiogenesis, making it a potential candidate for cancer treatment. However, further optimization of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide's properties and the investigation of its potential in other diseases are needed to fully realize its therapeutic potential.

Synthesis Methods

The synthesis of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves the reaction of 2-aminothiazole with 2-bromoacetophenone to form 2-(2-bromoacetophenylamino)thiazole. This intermediate is then reacted with 2-aminopyrimidine to form N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide. The synthesis of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been optimized to produce high yields and purity, making it a suitable compound for further research.

Scientific Research Applications

N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.

properties

IUPAC Name

N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-11(12-6-3-2-4-7-12)19-14(22)13-10-23-16(20-13)21-15-17-8-5-9-18-15/h2-11H,1H3,(H,19,22)(H,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCUNRUDMJKSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.